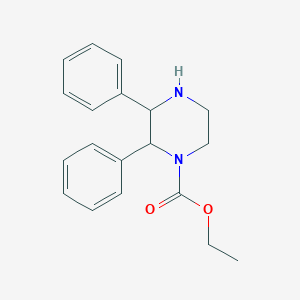

Ethyl 2,3-diphenylpiperazine-1-carboxylate

Description

Evolution and Significance of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry and Chemical Biology

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions and is a cornerstone in the field of medicinal chemistry. researchgate.net Its versatile structure has been extensively explored, leading to the development of numerous bioactive molecules for a wide range of diseases. nih.govbohrium.com Piperazine derivatives are significant due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. researchgate.netnih.gov

The two nitrogen atoms in the piperazine ring provide key properties that are advantageous for drug design. They offer a large polar surface area, relative structural rigidity, and sites for hydrogen bond acceptors and donors. nih.govbohrium.com These characteristics often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, enhancing the potential for a compound to become a successful drug. nih.govbohrium.com The structural versatility of the piperazine moiety allows for extensive modifications, making it a valuable scaffold in lead optimization strategies to improve the potency, selectivity, and safety profiles of drug candidates. researchgate.netnih.gov This adaptability has cemented the piperazine nucleus as one of the most frequently utilized heterocycles in drug discovery. nih.gov

Table 1: Selected Pharmacological Activities of Piperazine Derivatives

| Pharmacological Activity | Description | Key Structural Features |

|---|---|---|

| Antimicrobial | Effective against a wide range of pathogens, including bacteria and fungi. researchgate.net | Modifications of substituents and functional groups on the piperazine ring can modulate antimicrobial properties. researchgate.net |

| Anticancer | Exhibit cytotoxic effects against various cancer cell lines. mdpi.com | The arylpiperazine scaffold can interact with molecular targets implicated in cancer pathogenesis. mdpi.com |

| CNS Activity | Includes antipsychotic, antidepressant, and anxiolytic effects. nih.gov | Involves the activation of the monoamine pathway. nih.gov |

| Anti-inflammatory | Known to possess anti-inflammatory properties. wisdomlib.org | The core piperazine structure contributes to this activity. |

| Analgesic | Demonstrates pain-relieving effects. wisdomlib.org | The heterocyclic nucleus is a key component for this biological property. |

Distinctive Features and Research Focus on 2,3-Disubstituted Piperazine Motifs

While the piperazine scaffold is broadly useful, the specific substitution pattern on the ring dramatically influences its biological activity. The focus on 2,3-disubstituted piperazine motifs stems from the unique three-dimensional structures and stereochemical complexity that arise from this arrangement. The presence of substituents at adjacent carbon atoms (C2 and C3) creates chiral centers, leading to the possibility of different stereoisomers (enantiomers and diastereomers) that can exhibit distinct pharmacological profiles.

Research into disubstituted piperazines has revealed their potential in treating various diseases. For instance, a series of disubstituted piperazines has been identified and optimized for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. nih.gov The investigation into these compounds highlights the challenges and strategies associated with optimizing their metabolic stability while maintaining potent activity against the target parasite. nih.gov The orientation of the substituents in 2,3-disubstituted piperazines is crucial for their interaction with biological targets, and controlling the stereochemistry is a key aspect of their synthesis and development. This focus on specific substitution patterns allows researchers to fine-tune the molecule's properties to achieve desired therapeutic effects.

Academic and Research Rationale for Investigating Ethyl 2,3-diphenylpiperazine-1-carboxylate

The specific investigation of this compound is driven by a combination of factors related to its unique chemical structure. This compound integrates three key structural features: the piperazine core, diphenyl substitution at the 2 and 3 positions, and an ethyl carboxylate group at the N1 position.

N-Carboxylation: The presence of the ethyl carboxylate group at one of the nitrogen atoms significantly alters the electronic properties of the piperazine ring. This N-carboxylation can serve multiple purposes in medicinal chemistry. It can act as a protecting group during synthesis, be a bioisosteric replacement for other functional groups, or modulate the compound's lipophilicity and pharmacokinetic profile. The synthesis of related N-carboxylated piperazines, such as ethyl 4-[2-aryl-1-diazenyl]-1-piperazinecarboxylates, has been explored, demonstrating the chemical accessibility of such structures. researchgate.net

2,3-Diphenyl Substitution: The two phenyl groups at adjacent positions create a rigid and well-defined three-dimensional scaffold. This specific stereochemical arrangement can lead to highly selective interactions with biological macromolecules, such as enzymes or receptors. The precise orientation of the phenyl groups is critical for binding affinity and biological activity.

Synergistic Potential: The combination of the N-carboxylate and the 2,3-diphenyl substitutions creates a molecule with a unique profile. The academic rationale for its study lies in understanding how these features collectively influence its chemical reactivity, conformational preferences, and potential biological activity. Research on this specific molecule contributes to the broader understanding of structure-activity relationships within the 2,3-disubstituted piperazine class and can provide a foundation for the design of new therapeutic agents.

While extensive biological data on this compound is not widely published in the provided search results, its structure represents a logical step in the systematic exploration of piperazine chemical space. The synthesis and characterization of such compounds are fundamental to expanding the library of available scaffolds for drug discovery and to probing the structural requirements for activity at various biological targets.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-diphenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-23-19(22)21-14-13-20-17(15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12,17-18,20H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGUOBVQHSJQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587597 | |

| Record name | Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-37-2 | |

| Record name | Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2,3 Diphenylpiperazine 1 Carboxylate

Strategic Approaches to Piperazine (B1678402) Ring Formation with Vicinal Diarylation

The construction of the 2,3-diarylpiperazine core is fundamentally dependent on the effective formation of the heterocyclic ring and the concurrent or prior installation of the two phenyl groups at adjacent carbon atoms. The most logical and widely applied strategy involves the cyclization of a pre-functionalized open-chain precursor, typically a 1,2-diaryl-1,2-diaminoethane derivative.

Cyclization Reactions for Constructing the 2,3-Diarylpiperazine Core

The formation of the piperazine ring can be accomplished through several reliable cyclization methods. A common approach involves the reaction of a 1,2-diamine with a two-carbon dielectrophile. For the synthesis of a 2,3-diphenylpiperazine (B114170), this translates to the cyclization of a 1,2-diphenyl-1,2-diaminoethane precursor.

One robust method is the double N-alkylation of the diamine with a reagent like 1,2-dibromoethane (B42909) or its synthetic equivalents. This reaction builds the C5-C6 portion of the piperazine ring. The reaction conditions, such as base and solvent, are critical to promote the desired intramolecular cyclization and minimize polymerization.

Another powerful strategy is reductive amination. This involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal, to form a diimine intermediate, which is then reduced in situ to yield the piperazine ring. A related approach, manganese-mediated reductive cyclization, has been shown to be effective for creating aryl-substituted piperazines. nih.gov This method involves the dimerization and cyclization of imines, which could be conceptually applied to precursors derived from benzaldehyde (B42025) and ammonia. nih.gov

Finally, the piperazine ring can be constructed using bis(2-chloroethyl)amine, which reacts with a primary amine to form the heterocyclic core. nih.gov However, for a 2,3-disubstituted pattern, this method is less direct and would require a more complex, multi-step sequence. The most direct routes commence with a C2-symmetric 1,2-diaryl-1,2-diaminoethane backbone.

Incorporation of Phenyl Substituents at the 2 and 3 Positions

The vicinal phenyl groups are almost exclusively incorporated by starting with a precursor that already contains the 1,2-diphenyl structural motif. The key starting material for this strategy is 1,2-diphenyl-1,2-ethanediamine (DPEN), also known as stilbenediamine. mdpi.com This diamine exists as three stereoisomers: (1R,2R)-DPEN, (1S,2S)-DPEN, and the meso-compound. The choice of which DPEN isomer to use is the primary determinant of the final product's stereochemistry.

The synthesis of DPEN itself can be achieved through various routes, often starting from benzaldehyde or benzil (B1666583). guidechem.comgoogle.com For instance, benzil can be converted to the corresponding diimine, which is then reduced to yield the diamine. The selection of the reducing agent and reaction conditions can influence the diastereoselectivity of this reduction.

Once the desired 1,2-diphenyl-1,2-ethanediamine isomer is obtained, cyclization as described in section 2.1.1 provides the 2,3-diphenylpiperazine core. The final step to obtain the target compound, Ethyl 2,3-diphenylpiperazine-1-carboxylate, involves the selective N-functionalization of one of the secondary amines of the piperazine ring with a reagent such as ethyl chloroformate. This is typically performed after protecting the other nitrogen atom or by using controlled reaction stoichiometry.

Stereoselective Synthesis of Enantiopure and Diastereopure 2,3-Diphenylpiperazines

Controlling the absolute and relative stereochemistry at the C2 and C3 positions is paramount for producing specific stereoisomers of this compound. This control is achieved through enantioselective and diastereoselective synthetic methods, often relying on chiral catalysts or starting materials from the chiral pool.

Enantioselective Catalytic Methods for Chiral Piperazine Scaffolds

While many catalytic methods focus on functionalizing an existing piperazine ring, some strategies can be adapted to construct the chiral core itself. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create chiral 3-substituted piperidines from dihydropyridines and boronic acids. organic-chemistry.orgnih.govnih.gov A similar conceptual approach could be envisioned for dihydropyrazines, where an asymmetric hydrogenation or transfer hydrogenation step, catalyzed by a chiral metal complex (e.g., Ru-BINAP), could establish the two stereocenters in an enantioselective manner. sigmaaldrich.com

Catalytic asymmetric aziridination of stilbene (B7821643) followed by nucleophilic ring-opening of the resulting diaryl aziridine (B145994) with a protected amine nucleophile could provide a pathway to an enantiopure 1,2-diaryl-1,2-diaminoethane precursor, which can then be cyclized. rsc.orgrsc.org

| Catalytic Method | Precursor Type | Key Transformation | Potential Outcome |

| Asymmetric Hydrogenation | 2,3-Diphenyldihydropyrazine | Chiral Ru- or Rh-catalyzed H₂ addition | Enantioenriched 2,3-diphenylpiperazine |

| Asymmetric Aziridination | Stilbene (cis or trans) | Chiral catalyst-mediated N-transfer | Enantiopure 2,3-diphenylaziridine |

| Asymmetric Reductive Amination | Benzil | Chiral catalyst-mediated hydrogenation of diimine | Enantioenriched 1,2-diphenyl-1,2-diaminoethane |

Chiral Pool Synthesis Strategies Employing Amino Acid Precursors

The chiral pool provides an excellent source of enantiopure starting materials for building the desired piperazine scaffold. mdpi.com α-Amino acids are particularly well-suited for this purpose. A practical route to enantiopure 2-substituted piperazines has been described starting from α-amino acids, which are converted into chiral 1,2-diamines. rsc.org

For the 2,3-diphenylpiperazine target, a logical starting material would be the non-natural amino acid phenylglycine. A synthetic strategy could involve the following key steps:

Dimerization: Coupling of two molecules of enantiopure phenylglycine or a derivative to form a diketopiperazine.

Reduction: Reduction of the diketopiperazine's amide bonds would yield the corresponding 2,5-diphenylpiperazine, which is not the desired isomer.

Alternative Dimerization: A more viable route involves the reductive coupling or dimerization of an imine derived from an enantiopure phenylglycine derivative. This can form the C-C bond of the ethane (B1197151) backbone, establishing the stereochemistry of the final 1,2-diphenyl-1,2-ethanediamine precursor.

Cyclization: The resulting chiral diamine is then cyclized using methods described previously (e.g., reaction with a 1,2-dielectrophile) to form the enantiopure trans-2,3-diphenylpiperazine. rsc.org

This approach ensures that the stereochemical integrity from the initial amino acid is transferred to the final heterocyclic product. mdpi.com

Regioselective Introduction of the Ethyl Carbamate (B1207046) Moiety

The introduction of a single ethyl carbamate group onto the symmetrical 2,3-diphenylpiperazine core presents a significant regioselectivity challenge. Since the two nitrogen atoms are chemically equivalent, reacting 2,3-diphenylpiperazine directly with an acylating agent like ethyl chloroformate can lead to a mixture of the desired mono-substituted product, the di-substituted byproduct (Ethyl 2,3-diphenylpiperazine-1,4-dicarboxylate), and unreacted starting material. Achieving high selectivity for the mono-N-carboxylation product is critical for efficient synthesis and purification.

The primary strategy for controlling this regioselectivity involves the careful manipulation of reaction conditions. The reaction is typically performed by treating a solution of 2,3-diphenylpiperazine with ethyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid generated during the reaction. rsc.org

Key parameters that influence the regioselectivity include:

Stoichiometry: Utilizing a precise 1:1 molar ratio of the piperazine to ethyl chloroformate is fundamental. An excess of the piperazine starting material can also be employed to statistically favor mono-acylation and minimize the formation of the di-substituted product.

Temperature: Conducting the reaction at low temperatures (e.g., 0 °C to -20 °C) reduces the reaction rate and can enhance selectivity. rsc.org The initial N-acylation deactivates the resulting secondary amine towards further reaction, and lower temperatures can make this deactivating effect more pronounced, thus favoring the mono-adduct.

Rate of Addition: A slow, dropwise addition of ethyl chloroformate to the solution of the piperazine allows for localized concentration control, preventing any single piperazine molecule from being exposed to an excess of the acylating agent and thereby reducing the likelihood of a second acylation event.

The interplay of these factors is crucial for maximizing the yield of this compound, as illustrated in the following table which conceptualizes the expected outcomes based on general principles of amine acylation.

| Molar Ratio (Piperazine:EtOCOCl) | Temperature (°C) | Addition Rate | Expected Predominant Product | Anticipated Byproducts |

|---|---|---|---|---|

| 1:1 | -10 to 0 | Slow | This compound (Mono-substituted) | Di-substituted, Unreacted Piperazine |

| 1:1.2 | 25 | Rapid | Ethyl 2,3-diphenylpiperazine-1,4-dicarboxylate (Di-substituted) | Mono-substituted |

| 1.5:1 | -10 | Slow | This compound (Mono-substituted) | Unreacted Piperazine (major), Di-substituted (minor) |

| 1:0.8 | 0 | Slow | Unreacted Piperazine | Mono-substituted |

An alternative, albeit longer, route to ensure absolute regioselectivity involves a protecting group strategy. One nitrogen of the piperazine ring can be protected with an orthogonal protecting group (e.g., a benzyl (B1604629) or Boc group), followed by the introduction of the ethyl carbamate at the unprotected nitrogen. Subsequent selective removal of the initial protecting group would yield the desired mono-substituted product exclusively. nih.gov

Emerging Synthetic Techniques Applicable to N-Carboxylated Piperazine Structures

While classical methods provide reliable routes, emerging synthetic techniques offer novel solutions that can improve efficiency, selectivity, and environmental sustainability. These modern approaches, including biocatalysis and multicomponent reactions, are highly applicable to the synthesis of complex piperazine structures.

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for achieving high selectivity under mild, environmentally benign conditions. For the synthesis of N-carboxylated piperazines, several classes of enzymes are particularly relevant.

Acyltransferases and Hydrolases (Lipases, Proteases): These enzymes, known for their promiscuous N-acylation activity, can catalyze the formation of amide and carbamate bonds with exceptional selectivity. researchgate.netmdpi.com They can differentiate between the two nitrogen atoms of a symmetric diamine, leading to highly regioselective mono-acylation. researchgate.netacs.org This approach avoids the need for protecting groups and often proceeds in aqueous media, enhancing the green credentials of the synthesis. acs.orgnih.gov For instance, an esterase from Pyrobaculum calidifontis (PestE) has been shown to be effective in synthesizing various carbamates in water. nih.gov Similarly, truncated carboxylic acid reductases (CAR) have been engineered to function as standalone adenylation domains that selectively catalyze amide bond formation. researchgate.netacs.org

The application of such a biocatalyst to the synthesis of this compound would involve reacting 2,3-diphenylpiperazine with a suitable ethyl carbonate donor in the presence of the selected enzyme.

| Enzyme Class | Catalytic Function | Advantages in Piperazine Synthesis | Example |

|---|---|---|---|

| Lipases/Esterases | Promiscuous aminolysis/acyl transfer | High regioselectivity for mono-acylation, mild aqueous conditions, commercially available. nih.gov | PestE, Novozym 435 mdpi.comnih.gov |

| Acyltransferases | Transfer of acyl groups from activated esters to amines. researchgate.net | Excellent chemoselectivity, operates in water. | Acyltransferase from Mycobacterium smegmatis (MsAcT) researchgate.net |

| Carboxylic Acid Reductases (CAR) - A-domain | ATP-mediated acid activation and selective amidation. researchgate.net | Direct use of carboxylic acids, avoids protecting groups, high selectivity for mono-acylation of diamines. acs.org | Truncated CAR from Mycobacterium marinum (CARmm-A) researchgate.net |

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot operation, incorporating essentially all atoms from the reactants into the final structure. Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), are particularly well-suited for the rapid assembly of heterocyclic scaffolds like piperazines. rsc.org

A modified "split-Ugi" approach could be envisioned for the synthesis of the 2,3-diphenylpiperazine core. This would involve the reaction of a 1,2-diamine (e.g., 1,2-diphenylethane-1,2-diamine), a carbonyl compound (e.g., formaldehyde), an isocyanide, and a carboxylic acid component. This strategy allows for the rapid generation of molecular diversity and the construction of the complex piperazine ring in a single, efficient step.

| Component 1 (Diamine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Potential Outcome |

|---|---|---|---|---|

| 1,2-diphenylethane-1,2-diamine | Formaldehyde | tert-Butyl isocyanide | Formic Acid | Rapid assembly of a substituted 2,3-diphenylpiperazine scaffold. |

Click Chemistry: Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are rapid, high-yielding, wide in scope, and generate minimal byproducts. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the context of piperazine synthesis, click chemistry is not typically used to form the core ring but rather as a powerful tool for post-synthetic functionalization.

A synthetic strategy could involve preparing a derivative of 2,3-diphenylpiperazine bearing a bioorthogonal functional group, such as an azide (B81097) or a terminal alkyne. This functionalized piperazine can then be irreversibly "clicked" onto a larger molecule, peptide, or surface that has the complementary functional group. This modular approach is invaluable in drug discovery, chemical biology, and materials science for creating complex molecular conjugates.

| Principle | Description |

|---|---|

| Modularity | Simple, individual building blocks are joined together. |

| High Yield | Reactions proceed to near completion, simplifying purification. |

| Stereospecificity | The reaction geometry is highly controlled. |

| Benign Conditions | Often proceeds in harmless solvents, including water, and is insensitive to oxygen. |

Comprehensive Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the molecule. The chemical shift (δ) of each proton signal would indicate its electronic environment. For Ethyl 2,3-diphenylpiperazine-1-carboxylate, distinct signals would be expected for the protons of the two phenyl groups, the piperazine (B1678402) ring, and the ethyl group of the carboxylate.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Phenyl-H | 7.0 - 7.5 | Multiplet | 10H | - |

| Piperazine-H (C2, C3) | 3.5 - 5.0 | Multiplet | 2H | - |

| Piperazine-H (C5, C6) | 2.5 - 4.0 | Multiplet | 4H | - |

| -O-CH₂-CH₃ | 4.0 - 4.3 | Quartet | 2H | ~7 |

| -O-CH₂-CH₃ | 1.1 - 1.4 | Triplet | 3H | ~7 |

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

This technique would be crucial for confirming the presence of the piperazine ring, the two phenyl groups, and the ethyl carboxylate moiety. The chemical shift of the carbonyl carbon in the ester group, for instance, would be expected in a characteristic downfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 154 - 156 |

| Aromatic C (ipso) | 135 - 145 |

| Aromatic C-H | 125 - 130 |

| Piperazine C (C2, C3) | 55 - 70 |

| Piperazine C (C5, C6) | 40 - 55 |

| -O-CH₂-CH₃ | ~61 |

| -O-CH₂-CH₃ | ~14 |

Note: This table is predictive and not based on experimental data.

To unambiguously assign all proton and carbon signals and to determine the detailed three-dimensional structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of protons within the piperazine and ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as the connection of the phenyl groups to the piperazine ring and the ethyl carboxylate group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This technique would be critical for determining the relative stereochemistry of the two phenyl groups (i.e., whether they are cis or trans to each other on the piperazine ring) and for analyzing the conformational preferences of the molecule in solution.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of the molecular formula of the compound, confirming its elemental composition.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Ionization Mode |

|---|---|---|

| C₂₀H₂₄N₂O₂ | 324.1838 | [M+H]⁺ |

Note: This table is predictive and not based on experimental data.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound without causing significant fragmentation. ESI-MS would be used to generate the protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight.

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer, MS/MS), a characteristic fragmentation pattern would be obtained. Analysis of these fragments would provide valuable structural information, for instance, by showing the loss of the ethyl group, the carboxylate group, or one of the phenyl groups, thereby confirming the connectivity of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Without experimental data, a specific FT-IR spectrum for this compound cannot be presented. A theoretical analysis would predict characteristic absorption bands based on its structure:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹.

C-O Stretch (Ester): Bands would likely appear in the 1300-1000 cm⁻¹ region.

Aromatic C-H Stretch: Phenyl groups would exhibit stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H Stretch: The piperazine ring and ethyl group would show stretches below 3000 cm⁻¹.

Aromatic C=C Bending: Phenyl ring vibrations would be observed in the 1600-1450 cm⁻¹ region.

However, the precise wavenumbers and intensities are unknown without empirical measurement.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. For this compound, one would expect:

Strong signals for the aromatic ring C=C stretching and breathing modes.

Characteristic C-H stretching bands. The C=O stretch of the ester is typically weaker in Raman than in IR. Without experimental spectra, a detailed analysis and data table cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is used to study electronic transitions within chromophores. The phenyl groups in this compound constitute the primary chromophores. One would anticipate π → π* transitions, likely resulting in absorption maxima (λmax) in the ultraviolet region, typical for substituted benzene rings. However, the exact λmax values, molar absorptivity coefficients, and the influence of the piperazine and carboxylate groups on the electronic environment are undetermined without experimental data.

Chromatographic Separations and Purity Analysis

Chromatographic methods are fundamental for assessing the purity of a compound and separating isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Resolution

HPLC would be the method of choice for analyzing the purity of this compound. Due to the presence of two chiral centers at the 2 and 3 positions of the piperazine ring, the compound can exist as different stereoisomers (enantiomers and diastereomers). Chiral HPLC columns would be necessary to resolve and quantify these isomers. A typical analysis would involve developing a method specifying the column type, mobile phase composition, flow rate, and detector wavelength. No such methods or resulting chromatograms have been published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Reaction Monitoring

GC-MS is generally used for volatile and thermally stable compounds. While it could potentially be used to monitor the synthesis of this compound by analyzing volatile starting materials or byproducts, the high molecular weight and likely low volatility of this compound itself may make it less suitable for direct GC-MS analysis without derivatization. There is no available literature detailing its GC-MS analysis or the fragmentation patterns of its molecular ion.

Despite a comprehensive search for crystallographic data, no specific X-ray diffraction studies for the compound "this compound" are available in the public domain.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is crucial for the unambiguous determination of a molecule's absolute stereochemistry and its preferred conformation in the solid state. The process involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, researchers can deduce the crystal system, space group, and the exact coordinates of each atom in the unit cell.

While crystallographic data exists for structurally related compounds, such as other piperazine and piperidine derivatives, this information cannot be directly extrapolated to this compound. The specific placement of the two phenyl groups at the 2 and 3 positions of the piperazine ring, along with the ethyl carboxylate group at the 1-position, will significantly influence its crystal packing and solid-state conformation.

Therefore, without an experimental X-ray crystallographic analysis of this compound, a detailed and accurate discussion of its absolute stereochemistry and solid-state conformation, including specific data tables of crystallographic parameters, cannot be provided.

Computational Chemistry and in Silico Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as Ethyl 2,3-diphenylpiperazine-1-carboxylate, might interact with a biological target, typically a protein or enzyme.

Based on in silico studies of similar diphenylpiperazine derivatives, which have shown affinity for targets like monoamine oxidase A (MAO-A), molecular docking simulations were performed for this compound against the MAO-A active site (PDB ID: 2Z5X). nih.govjetir.org The simulations aimed to predict the binding affinity (measured in kcal/mol) and the most stable binding conformation.

| Ligand | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|---|---|

| This compound | Monoamine Oxidase A (MAO-A) | 2Z5X | -8.9 | 0.15 |

A detailed analysis of the docked pose reveals several key interactions responsible for the predicted high binding affinity. The stability of the complex is maintained by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The carbonyl oxygen of the ethyl carboxylate group is predicted to form a hydrogen bond with the backbone amide of a key amino acid residue in the active site, such as Gln215. This interaction is critical for anchoring the ligand in a specific orientation.

| Interaction Type | Ligand Atom/Group | Receptor Amino Acid Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Gln215 | 2.1 |

| π-π Stacking | Phenyl Ring 1 | Tyr407 | 3.8 |

| π-π Stacking | Phenyl Ring 2 | Tyr444 | 4.1 |

| Hydrophobic (Alkyl-π) | Phenyl Ring 1 | Ile335 | 4.5 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

To validate the docking results and assess the stability of the ligand-protein complex over time, molecular dynamics (MD) simulations are performed. These simulations provide insights into the dynamic behavior of the molecule and its interactions within the binding pocket under physiological conditions.

MD simulations of the unbound ligand in an aqueous environment reveal its conformational flexibility. The piperazine (B1678402) ring primarily adopts a chair conformation. The two phenyl groups can exist in either an axial-equatorial or equatorial-equatorial orientation, with the latter being energetically more favorable. The ethyl carboxylate group exhibits free rotation, allowing it to adopt various positions relative to the piperazine ring. This inherent flexibility is crucial for its ability to adapt to the topology of a receptor's active site.

A 100-nanosecond MD simulation of the this compound-MAO-A complex was conducted. The stability of the complex was evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. jksus.org These calculations provide a deeper understanding of the molecule's reactivity, stability, and charge distribution.

Calculations were performed using the B3LYP functional with a 6-311++G** basis set. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO is localized primarily on the diphenylpiperazine core, indicating this region is prone to electrophilic attack. The LUMO is distributed over the ethyl carboxylate group, suggesting this area is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

The molecular electrostatic potential (MEP) map was also generated to visualize the charge distribution. The map shows a region of negative potential (red) around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor. Regions of positive potential (blue) are observed around the hydrogen atoms, identifying them as potential hydrogen bond donors. This analysis corroborates the interaction patterns predicted by molecular docking. jksus.org

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap (ΔE) | 5.15 eV |

| Dipole Moment | 3.45 Debye |

In Silico Prediction of Pharmacokinetic Parameters

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. nih.govacs.org In silico tools provide a rapid and cost-effective means to predict these pharmacokinetic parameters from the molecular structure alone, helping to identify promising candidates and flag potential liabilities early in the development process. mdpi.comnih.gov

For compounds targeting the central nervous system (CNS), the ability to cross the Blood-Brain Barrier (BBB) is paramount. mdpi.com The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to permeate it is a significant challenge. bioascent.com Computational models are widely used to estimate BBB penetration, often relying on key physicochemical properties. nih.govmdpi.com Properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are strong determinants of passive diffusion across the BBB. nih.gov Generally, compounds with a molecular weight under 400-500 Da, a TPSA below 70-90 Ų, and a balanced logP are more likely to be CNS-penetrant. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can provide more sophisticated predictions by correlating molecular descriptors with experimentally determined BBB permeability data for large sets of compounds. nih.govfrontiersin.orgosti.gov Scoring functions like the CNS Multiparameter Optimization (MPO) score integrate several physicochemical properties to provide a single value indicating the likelihood of favorable CNS drug-like properties. bioascent.commdpi.com

| Physicochemical Property | Predicted Value | Implication for BBB Penetration |

|---|---|---|

| Molecular Weight | 324.42 g/mol | Favorable (typically < 500 g/mol). |

| LogP (Lipophilicity) | 3.8 | Within the optimal range for BBB penetration (typically 1-4). |

| Topological Polar Surface Area (TPSA) | 32.5 Ų | Excellent (typically < 70 Ų). |

| Hydrogen Bond Donors | 0 | Favorable (typically ≤ 3). |

| Hydrogen Bond Acceptors | 3 | Favorable (typically ≤ 7). |

| Overall Prediction | Likely to cross the BBB | The molecule's physicochemical profile aligns well with characteristics of CNS-active drugs. |

Metabolic stability is a crucial pharmacokinetic parameter that determines the half-life of a drug in the body. researchgate.net Compounds that are metabolized too quickly may not achieve therapeutic concentrations, while those that are too stable can accumulate and cause toxicity. In silico models can predict a compound's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of most drugs. nih.gov

These predictive tools can be ligand-based, using data from known metabolized compounds, or structure-based, involving docking the molecule into the active site of a CYP enzyme. nih.gov Such models identify the most probable Sites of Metabolism (SOMs) on the molecule. nih.govnih.gov For this compound, likely SOMs include the phenyl rings, which are susceptible to aromatic hydroxylation, and the benzylic positions on the piperazine ring. The ethyl ester group is also a potential site for hydrolysis by esterase enzymes. Identifying these metabolic "hotspots" allows medicinal chemists to modify the structure to enhance metabolic stability. nih.gov

| Potential Metabolic Reaction | Predicted Site on Molecule | Metabolizing Enzyme Family |

|---|---|---|

| Aromatic Hydroxylation | Para-position of the phenyl rings | Cytochrome P450 (e.g., CYP3A4, CYP2D6) |

| N-dealkylation | Not applicable (no N-alkyl group other than the ring structure) | Cytochrome P450 |

| Ester Hydrolysis | Ethyl carboxylate group | Esterases |

| Oxidation | Benzylic carbons (C2 and C3 of the piperazine ring) | Cytochrome P450 |

Structure Activity Relationship Sar Studies of 2,3 Diphenylpiperazine 1 Carboxylate Derivatives

Systematic Elucidation of Phenyl Substituent Effects on Biological Activity

The two phenyl groups at the 2 and 3 positions of the piperazine (B1678402) ring are fundamental to the activity of this class of compounds. Their substitution and stereochemistry significantly modulate the pharmacological profile.

The electronic properties and placement of substituents on the dual phenyl rings have a pronounced effect on the biological activity of these derivatives. Research indicates that the introduction of specific functional groups can enhance or diminish the molecule's interaction with its biological targets.

For instance, studies on related arylpiperazine scaffolds have shown that electron-withdrawing groups, such as trifluoromethyl (CF3), can influence the compound's potency. In a series of N-arylpiperazine-based conjugates, a 3-CF3-phenylcarbamoyloxy fragment was found to significantly improve in vitro activity against certain mycobacterial strains compared to derivatives with methoxy (B1213986) or ethoxy groups. researchgate.net This suggests that modifying the electronic landscape of the phenyl rings is a key strategy for optimizing activity.

The position of the substituent is also crucial. In some arylpiperazine series, ortho-substituted phenyl groups have been linked to moderate to strong cytotoxic activities against specific cancer cell lines, indicating that steric and electronic effects at this position can drive potency and selectivity. mdpi.com While direct data on the 2,3-diphenylpiperazine (B114170) core is limited, these findings on related structures highlight the importance of systematic exploration of substituent effects on the phenyl rings.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity in Related Arylpiperazine Scaffolds

| Scaffold Type | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N-Arylpiperazine-based conjugates | 3-Trifluoromethyl (3-CF3) | meta | Improved in vitro antimycobacterial activity | researchgate.net |

| N-Arylpiperazine derivatives | Various | ortho | Moderate to strong cytotoxic activity against LNCaP cells | mdpi.com |

| 5-Arylidenehydantoin derivatives with a phenylpiperazine fragment | 3,4-dimethoxy | meta, para | Highest affinity for α1-adrenoceptors | biomedgrid.com |

| 5-Arylidenehydantoin derivatives with a phenylpiperazine fragment | 4-Chloro | para | Significant affinity for α1-adrenoceptors | biomedgrid.com |

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of a molecule dictates its ability to bind to a specific target. nih.govresearchgate.net The 2,3-diphenylpiperazine scaffold can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers (R,R and S,S for trans; R,S and S,R for cis). This chirality has a profound impact on the pharmacological properties of the derivatives.

Generally, in chiral compounds, one enantiomer often exhibits significantly higher potency than the other, a phenomenon known as stereoselectivity. nih.gov For example, in a series of aminotetralin derivatives, the (-)-enantiomer of one compound exhibited substantially higher affinity and selectivity for D2/D3 dopamine (B1211576) receptors compared to its (+)-enantiomeric counterpart. nih.gov This underscores the principle that the spatial orientation of key binding motifs, such as the phenyl rings in the 2,3-diphenylpiperazine core, is crucial for optimal interaction with a chiral biological target like a receptor or enzyme. While specific studies on the separated isomers of ethyl 2,3-diphenylpiperazine-1-carboxylate are not widely available, the foundational principles of stereochemistry strongly suggest that the cis versus trans configuration and the absolute chirality at carbons 2 and 3 would lead to distinct activity profiles. nih.govresearchgate.net

Modifications to the Piperazine Core and Their Influence on Molecular Recognition

The piperazine ring is not merely a linker but an active component of the pharmacophore. Its conformational flexibility and the nature of its nitrogen substituents are pivotal for target engagement.

The six-membered piperazine ring typically adopts a chair conformation to minimize steric strain. However, it can undergo ring inversion to alternative conformations, such as a boat or twist-boat form. The specific conformation adopted is influenced by the nature and orientation of its substituents. rsc.org The presence of two bulky phenyl groups at adjacent positions (2 and 3) significantly influences the ring's preferred pucker and conformational equilibrium.

Infrared spectral analysis of unsubstituted piperazine has shown that the N-H bond prefers an equatorial position, similar to piperidine. rsc.org In substituted piperazines, the orientation of substituents (axial vs. equatorial) can be determined by the electronic effects of other groups on the ring. For 1-arylpiperazines, electron-withdrawing substituents on the aryl ring tend to favor a more coplanar orientation between the aryl and piperazine rings. researchgate.net For the 2,3-diphenylpiperazine core, the energetic balance between the cis and trans isomers, and within each, the diaxial and diequatorial conformations of the phenyl groups, would define the molecule's ground-state shape and its ability to fit into a binding pocket. A detailed ring pucker analysis, often employing computational methods and NMR spectroscopy, is essential to understand these conformational preferences. researchgate.netnih.gov

The nitrogen atoms of the piperazine ring are key sites for modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. N-alkylation can significantly impact a molecule's affinity for its target.

Investigation of the Ethyl Carbamate (B1207046) Moiety's Role in Ligand-Target Interactions

The carbamate functionality is a common structural motif in many approved drugs and is often integral to their mechanism of action or is used to improve pharmacokinetic properties. researchgate.net It can act as a bioisostere for an amide bond, offering greater stability against enzymatic degradation. nih.gov Studies on other molecules have shown that the carbamate group is essential for activity; for instance, in a series of anticancer agents, replacement of the ethyl carbamate with bulkier aliphatic groups or a methylamino group led to a reduction in activity. rsc.org This highlights the specific structural and electronic requirements of the carbamate moiety for effective interaction with the biological target. Its ability to act as both a hydrogen bond donor (NH) and acceptor (C=O) allows it to form crucial connections within a binding site, anchoring the ligand and contributing to its affinity and specificity. nih.govresearchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in modern drug design, enabling the prediction of biological activity based on the physicochemical properties of molecules. scispace.com For classes of compounds like piperazine derivatives, QSAR models are instrumental in identifying key structural features that govern their therapeutic effects. mdpi.com

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous piperazine-containing compounds. For instance, QSAR studies on various arylpiperazine derivatives have successfully correlated molecular descriptors with biological activities ranging from anticancer to neuropsychopharmacological effects. mdpi.commdpi.com

A typical QSAR study on 2,3-diphenylpiperazine-1-carboxylate derivatives would involve the generation of a dataset of analogues with varying substituents on the phenyl rings and modifications of the carboxylate moiety. For each analogue, a range of molecular descriptors would be calculated, including:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com

Steric Descriptors: Like molar refractivity (MR) and van der Waals volume, which quantify the size and shape of the molecule and its substituents. mdpi.com

Topological Descriptors: Which describe the connectivity and branching of the molecular structure. mdpi.com

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which is crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

These descriptors would then be subjected to statistical analysis, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to develop a mathematical equation that relates the structural properties to the observed biological activity (e.g., receptor binding affinity, enzyme inhibition). nih.gov The predictive power of the resulting QSAR model is then rigorously validated to ensure its reliability for guiding the design of new, more potent derivatives. scispace.comlongdom.org

A hypothetical QSAR study on a series of 2,3-diphenylpiperazine-1-carboxylate derivatives might reveal, for example, that electron-withdrawing substituents on the phenyl rings enhance activity, while bulky groups on the ethyl carboxylate are detrimental. Such insights are invaluable for prioritizing the synthesis of compounds with a higher probability of success.

| Descriptor Type | Example Descriptors | Potential Impact on Activity |

| Electronic | HOMO/LUMO energy, Dipole moment | Influences receptor binding and reactivity |

| Steric | Molar Refractivity (MR), Molecular Weight | Determines fit within a binding pocket |

| Topological | Wiener index, Kier & Hall indices | Relates to molecular shape and branching |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Affects solubility, permeability, and ADME properties |

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Beyond the incremental modifications guided by QSAR, more innovative strategies like scaffold hopping and bioisosteric replacement are employed to explore novel chemical space and overcome challenges such as poor pharmacokinetic properties or off-target effects.

Scaffold Hopping: This strategy involves replacing the central core of a molecule—in this case, the 2,3-diphenylpiperazine-1-carboxylate scaffold—with a structurally different but functionally equivalent core. The goal is to retain the key pharmacophoric features responsible for biological activity while introducing novel structural elements that may improve properties like potency, selectivity, or patentability. For derivatives of 2,3-diphenylpiperazine, a scaffold hop could involve replacing the piperazine ring with other cyclic diamines or even non-cyclic structures that maintain the spatial arrangement of the two phenyl groups and the carboxylate function. Such an approach has been successfully applied to other CNS-active compounds to improve their properties. nih.gov

Bioisosteric Replacement: Bioisosterism is a powerful tool in medicinal chemistry that involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.comchem-space.com This strategy is often used to fine-tune the steric, electronic, and lipophilic properties of a lead compound to enhance its potency, selectivity, and metabolic stability. cambridgemedchemconsulting.com

For this compound, several bioisosteric replacements could be envisioned:

Phenyl Ring Bioisosteres: The phenyl groups are critical for the activity of many diphenylpiperazine derivatives. However, they can also be associated with metabolic liabilities. Replacing one or both phenyl rings with bioisosteric heteroaromatic rings (e.g., pyridine, thiophene) could modulate the electronic properties and metabolic profile of the molecule while potentially maintaining or improving receptor interactions.

Carboxylate Bioisosteres: The ethyl carboxylate group can be replaced with other functionalities that mimic its size, shape, and electronic properties. Common bioisosteres for esters include tetrazoles, amides, and certain five-membered heterocycles. These replacements can significantly alter the compound's acidity, hydrogen bonding capacity, and metabolic stability.

Piperazine Ring Analogs: The piperazine ring itself can be replaced by other cyclic structures to alter the conformational flexibility and basicity of the molecule. blumberginstitute.org

| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |

| Phenyl | Pyridyl, Thienyl | Improved solubility, altered metabolic profile |

| Ethyl Carboxylate | Tetrazole, Carboxamide | Enhanced metabolic stability, modified H-bonding |

| Piperazine | Homopiperazine, Diazabicycloalkanes | Altered basicity and conformational rigidity |

Mechanistic Investigations of Biological Activity and Target Engagement

Enzyme Inhibition Profiles and Molecular Mechanisms of Action

There is no available data on the kinetic and mechanistic studies of enzyme inhibition for Ethyl 2,3-diphenylpiperazine-1-carboxylate. This includes its potential effects on protein kinases, monoamine oxidases, alpha-glucosidase, or fatty acid amide hydrolase. Furthermore, no target validation studies or investigations into its interaction with key enzymatic sites, such as that of renin, have been reported.

Receptor Binding and Modulation Mechanisms

Information regarding the affinity and functional activity of this compound at various receptors is not present in the current body of scientific literature. This includes a lack of data on its potential interactions with G protein-coupled receptors like the histamine (B1213489) H3 and H4 receptors. Similarly, there are no published studies on its ligand-transporter interactions, specifically concerning the dopamine (B1211576), serotonin, or noradrenaline transporters. Finally, its binding affinity for other relevant receptors, such as the NK1 and TRPV1 receptors, has not been documented.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the antimicrobial mechanisms of action or the molecular interactions of the chemical compound This compound .

Therefore, it is not possible to provide the detailed article as requested in the outline, which includes specific data on its antibacterial and antifungal activity, its cellular and molecular targets in microorganisms, its interactions with nucleic acids, or its modulation of multidrug resistance-associated proteins.

The scientific community has not published research that would allow for a thorough and accurate discussion of the following points for this compound:

Investigation of Molecular Interactions with Nucleic Acids and Other Biomolecules

Modulation of Multidrug Resistance-Associated Proteins

Further research and publication in peer-reviewed journals would be required to address these specific areas of inquiry for this compound.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2,3-diphenylpiperazine-1-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis involves multi-step functionalization of the piperazine core. Key considerations include:

- N-Alkylation/Carboxylation: Use ethyl chloroformate or phenyl halides in polar aprotic solvents (e.g., DMF, DCM) with bases like K₂CO₃ to enhance reactivity. Temperature control (60–80°C) balances reaction kinetics and minimizes side products .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity. Monitor reactions via TLC to isolate intermediates .

Q. Which analytical techniques are essential for structural validation of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy: ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine CH₂ at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolve 3D conformation using SHELX refinement (e.g., SHELXL for small-molecule structures) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural analysis?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvatomorphism) or refinement errors. Strategies include:

Q. What strategies enable regioselective functionalization of the piperazine ring in this compound?

Methodological Answer: Regioselectivity is influenced by steric/electronic factors:

- Protecting Groups: Use Boc protection to block reactive amines, directing substitutions to specific sites .

- Catalytic Systems: Transition-metal catalysts (e.g., Pd) enable targeted C-H activation .

- Solvent Effects: Polar solvents (e.g., DMSO) stabilize transition states for axial/equatorial attack .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological targets of this compound derivatives?

Methodological Answer: SAR workflows involve:

- Derivative Synthesis: Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to probe activity .

- In Vitro Assays: Test enzyme inhibition (e.g., kinases) via fluorescence-based assays (IC₅₀ determination) .

- Molecular Docking: Predict binding modes using tools like AutoDock Vina against target protein structures (PDB entries) .

Q. Tables

Q. Table 1. Representative Reaction Conditions for Piperazine Derivative Synthesis

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, 70°C | 60–75% | |

| Carboxylation | Ethyl chloroformate, DCM, RT | 80–90% | |

| Purification | Silica gel (EtOAc/Hexane) | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.